molecular formula C24H18ClN7O3 B2771140 7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 543676-24-0

7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2771140
CAS No.: 543676-24-0
M. Wt: 487.9
InChI Key: RYARFUFHJFHUQW-UHFFFAOYSA-N
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Description

Key structural features include:

  • 4-Chlorophenyl at position 7: Enhances lipophilicity and may influence receptor binding.
  • Pyridin-3-yl carboxamide at position 6: Contributes to hydrogen-bonding interactions and solubility .

Properties

IUPAC Name

7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN7O3/c1-14-20(23(33)28-18-5-3-11-26-13-18)21(15-7-9-17(25)10-8-15)31-24(27-14)29-22(30-31)16-4-2-6-19(12-16)32(34)35/h2-13,21H,1H3,(H,28,33)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYARFUFHJFHUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Studies have shown that derivatives of triazolo-pyrimidines possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways .
  • Antimicrobial Activity : The compound's structure suggests potential antibacterial and antifungal properties. Similar triazole derivatives have been reported to exhibit activity against pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .
  • Inhibition of Protein Kinases : The presence of the pyridine moiety may enhance the compound's ability to inhibit specific protein kinases involved in cancer progression. For example, certain triazole-containing compounds have been identified as inhibitors of c-Met protein kinase, which is implicated in various cancers .

The biological activity of this compound is likely mediated through several mechanisms:

  • Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.
  • Apoptosis Induction : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against MCF-7 and A549 cells
AntimicrobialInhibitory effects on Staphylococcus aureus
Protein Kinase Inhibitionc-Met inhibition leading to reduced tumor growth

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various triazole derivatives, it was found that compounds similar to the one exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells. This suggests a strong potential for developing these compounds into effective anticancer therapies .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives as anticancer agents. The compound has shown promising results in inhibiting specific cancer pathways:

  • Mechanism of Action : The compound acts as an inhibitor of certain kinases involved in cancer progression. It has been reported to selectively inhibit c-Met kinases, which are crucial in various cancers such as non-small cell lung cancer and renal cell carcinoma .
  • Case Studies : In preclinical trials, derivatives of this compound demonstrated significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range. For instance, compounds with similar scaffolds have been noted for their effectiveness against metastatic tumors .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activities:

  • Broad Spectrum Activity : Research indicates that derivatives of triazolo-pyrimidines possess activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown significant inhibition of pathogens like Staphylococcus aureus and Escherichia coli at low concentrations .
  • Mechanism : The antimicrobial action is thought to be due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

Triazolo-pyrimidines have been explored for their anti-inflammatory properties:

  • Research Findings : Several studies have indicated that these compounds can reduce inflammation markers in cellular models. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of these compounds:

  • Modifications : Variations in substituents on the triazole and pyrimidine rings can significantly affect biological activity. For instance, substituents such as nitro or chloro groups can enhance potency against specific targets .

Summary Table of Applications

Application TypeMechanism/ActivityNotable Findings
Anticancerc-Met kinase inhibitionPotent against non-small cell lung cancer cells
AntimicrobialDisruption of cell wall synthesisEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryReduction of inflammation markersPotential use in chronic inflammatory diseases

Comparison with Similar Compounds

Structural Analogues in the Triazolo-Pyrimidine Class

Compound 5j ():
  • Structure: 2-Amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-triazolo-pyrimidine-6-carboxamide.
  • Key Differences :
    • Replaces the pyridin-3-yl group with 4-nitrophenyl.
    • Incorporates 3,4,5-trimethoxyphenyl (electron-donating groups) instead of 4-chlorophenyl.
  • Higher melting point (319.9–320.8°C) suggests greater crystallinity due to methoxy groups .
Compound 5k ():
  • Structure: 2-Amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-triazolo-pyrimidine-6-carboxamide.
  • Key Differences :
    • Bromine substituent (4-bromophenyl) increases molecular weight and polarizability vs. pyridin-3-yl.
  • Impact :
    • Moderate yield (54%) highlights challenges in introducing halogens during synthesis.
    • Melting point (280.1–284.3°C) lower than 5j, likely due to reduced symmetry .
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-triazolo-pyrimidine-6-carboxamide ():
  • Key Differences :
    • Hydroxyl and methoxy groups enhance hydrogen-bonding capacity vs. nitro/chloro substituents.
  • Impact :
    • Likely improved aqueous solubility but reduced metabolic stability compared to the target compound.
POCl₃-Mediated Reactions ():
  • Used for tetrahydropyrimidine carboxamides but involves hazardous reagents.
  • Drawbacks : Corrosive conditions and complex work-up vs. additive-driven syntheses .

Physicochemical and Structural Properties

Thermal Stability and Melting Points :
  • Target Compound (Predicted): High thermal stability (>250°C) inferred from analogues (e.g., 5j: 319.9°C).
  • Drivers : Aromatic nitro and chloro groups enhance rigidity and intermolecular interactions .
Crystallography and Solubility :
  • Ethyl 7-Chloromethyl-triazolo-pyrimidine ():
    • Sulfanyl and chloromethyl groups influence crystal packing via halogen bonds.
  • Target Compound : Pyridin-3-yl carboxamide may improve solubility in polar solvents vs. purely aromatic derivatives .

Q & A

Q. How can researchers validate the purity of batches for reproducibility?

  • Answer :
  • High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Key Notes for Methodological Rigor

  • Contradiction resolution : Cross-validate spectral data (e.g., NMR vs. MS) to confirm synthetic intermediates .
  • Scale-up challenges : Optimize catalyst loading and solvent systems to maintain yield at gram-scale synthesis .
  • Ethical data reporting : Disclose negative results (e.g., inactive analogs) to avoid publication bias .

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